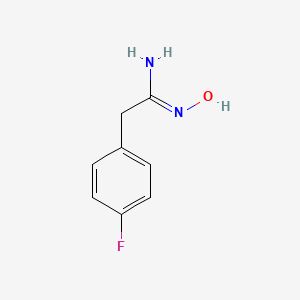

2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine

Description

2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine is a substituted acetamidine derivative characterized by a fluorine atom at the para position of the phenyl ring. Its molecular formula is C₈H₉FN₂O, with a molecular weight of 168.17 g/mol. The fluorine substituent confers unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFOLYZJDVRHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249615 | |

| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-30-8 | |

| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

(1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique reactivity.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (1Z)-2-(4-fluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, polarity, and electronic properties. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) reduces electron density on the phenyl ring, enhancing stability toward electrophilic substitution compared to methoxy or hydroxy groups (electron-donating) .

- Polarity : Hydroxy and methoxy substituents increase polarity, improving aqueous solubility (e.g., N-(4-hydroxyphenyl)acetamide ), whereas halogens like fluorine or chlorine enhance lipophilicity.

- Toxicity : Dichloro derivatives exhibit higher toxicity, necessitating rigorous safety measures , while fluoro analogs are generally better tolerated in biological systems.

Biological Activity

2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine, also known as (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide, is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a fluorophenyl group attached to an acetamidine moiety with a hydroxyl functional group. The presence of the hydroxy group enhances its reactivity, making it a valuable building block in synthetic chemistry.

Biological Activity

Research indicates that 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine exhibits various biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes. Its mechanism of action often involves interaction with active sites of target enzymes through hydrogen bonding and π-π interactions.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although further investigation is required to fully characterize its efficacy against specific pathogens.

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to modulate inflammatory responses, indicating that 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine could have therapeutic applications in managing inflammatory diseases.

The biological activity of 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine can be attributed to its ability to interact with various biomolecules. The hydroxyl group enhances its binding affinity to enzyme active sites, while the fluorophenyl group may influence the compound's lipophilicity and overall bioavailability.

Case Studies and Experimental Data

-

In Vitro Studies : A study evaluated the compound's effect on enzyme activity related to inflammation. Results indicated a significant inhibition of enzyme activity at varying concentrations, suggesting a dose-dependent response.

Concentration (µM) Enzyme Activity Inhibition (%) 1 25 10 50 100 75 -

Antimicrobial Activity : In tests against common bacterial strains, the compound demonstrated notable inhibition zones, indicating potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 20 Pseudomonas aeruginosa 18 -

Comparative Analysis : When compared with structurally similar compounds, such as N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide, 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine exhibited superior enzyme inhibition capabilities.

Compound Name Enzyme Inhibition (%) 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine 75 N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide 40

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.